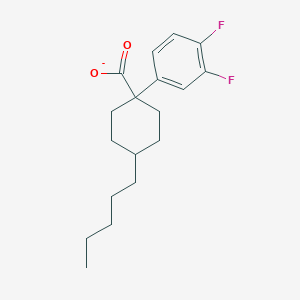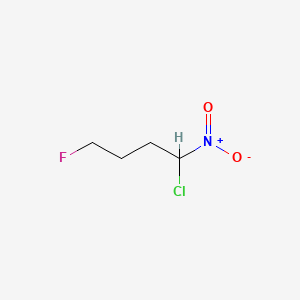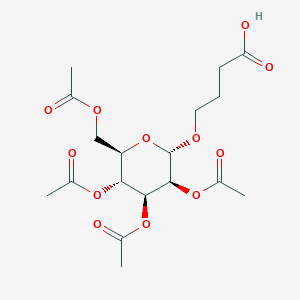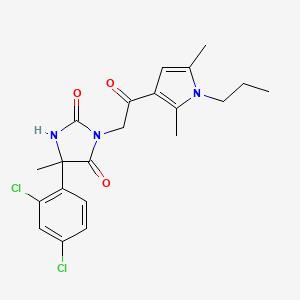
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-chloro-8-quinolinolato)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-chloro-8-quinolinolato)- is a complex compound with the molecular formula C20H11BrClCuNO4 and a molecular weight of 508.21 . This compound is known for its unique coordination chemistry, involving copper as the central metal ion coordinated to two different ligands: 4-bromo-3-hydroxy-2-naphthoate and 5-chloro-8-quinolinolate .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-chloro-8-quinolinolato)- typically involves the reaction of copper salts with the respective ligands under controlled conditions. One common method involves dissolving copper(II) acetate in a suitable solvent, followed by the addition of 4-bromo-3-hydroxy-2-naphthoic acid and 5-chloro-8-quinolinol . The reaction mixture is then stirred and heated to facilitate the formation of the complex. The product is usually purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes and automated systems to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-chloro-8-quinolinolato)- can undergo various chemical reactions, including:
Substitution: The ligands coordinated to the copper center can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by altering the pH of the reaction mixture.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions may result in the formation of new copper-ligand complexes .
科学的研究の応用
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-chloro-8-quinolinolato)- has several scientific research applications, including:
作用機序
The mechanism of action of Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-chloro-8-quinolinolato)- involves its ability to interact with various molecular targets. The copper center can participate in redox reactions, altering the oxidation state of the metal and affecting the reactivity of the ligands . The ligands themselves can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or therapeutic effects .
類似化合物との比較
Similar Compounds
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-iodo-8-quinolinolato)-: Similar structure but with an iodine atom instead of chlorine.
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-fluoro-8-quinolinolato)-: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-chloro-8-quinolinolato)- is unique due to its specific combination of ligands, which confer distinct chemical and biological properties.
特性
分子式 |
C20H11BrClCuNO4 |
|---|---|
分子量 |
508.2 g/mol |
IUPAC名 |
copper;4-bromo-3-hydroxynaphthalene-2-carboxylate;5-chloroquinolin-8-olate |
InChI |
InChI=1S/C11H7BrO3.C9H6ClNO.Cu/c12-9-7-4-2-1-3-6(7)5-8(10(9)13)11(14)15;10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h1-5,13H,(H,14,15);1-5,12H;/q;;+2/p-2 |
InChIキー |
OJQGBFZRAZMMJZ-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=C2Br)O)C(=O)[O-].C1=CC2=C(C=CC(=C2N=C1)[O-])Cl.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline](/img/structure/B15201526.png)

![(R)-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride](/img/structure/B15201528.png)
![[(3aS,4R,6S,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B15201531.png)
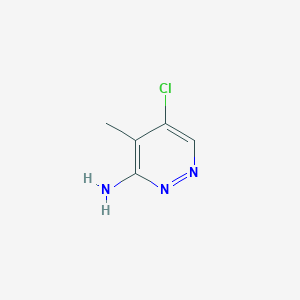
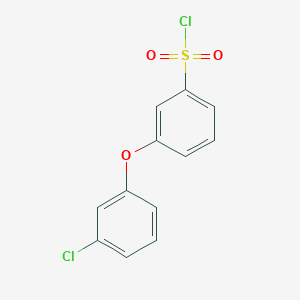
![2-(3-Methoxy-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B15201546.png)
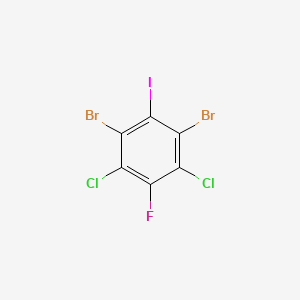
![3,6-Bis(Diethylamino)-9-[2-(Methoxycarbonyl)Phenyl]Xanthenium Trifluoromethanesulfonate](/img/structure/B15201557.png)
